2-amino-6-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
Overview
Description
2-amino-6-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a useful research compound. Its molecular formula is C23H21N3O5 and its molecular weight is 419.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.14812078 g/mol and the complexity rating of the compound is 829. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photovoltaic Properties
The 4H-pyrano[3,2-c]quinoline derivatives, including variants of the specified compound, have shown significant applications in photovoltaic properties. These derivatives have been used in the fabrication of organic-inorganic photodiodes. Studies have demonstrated their effectiveness in devices like heterojunction diodes, showing rectification behavior and photovoltaic properties under both dark and illuminated conditions. This indicates their potential use in solar energy applications and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Optical and Structural Properties
Research into the structural and optical properties of 4H-pyrano[3,2-c]quinoline derivatives, closely related to the specified compound, reveals their potential in various applications. These compounds, when formed into thin films, exhibit unique optical properties, such as absorption parameters, molar extinction coefficient, and oscillator strength. This can be particularly relevant in the fields of optics and materials science (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Studies have shown the effectiveness of certain 4H-pyrano[3,2-c]quinoline derivatives in inhibiting corrosion, particularly on copper surfaces in acidic environments. This indicates a potential application in protecting metals from corrosion, which is crucial in industries such as manufacturing and construction (Eldesoky et al., 2019).
Electrical and Dielectric Properties
The AC electrical conductivity and dielectrical properties of certain 4H-pyrano[3,2-c]quinoline derivatives have been thoroughly investigated. These studies have revealed significant insights into the electrical conduction mechanisms and dielectric behaviors of these compounds. This research suggests potential applications in the development of electronic materials, particularly where specific dielectric properties are required (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Quantum Chemical Studies
Quantum chemical studies on similar 4H-pyrano[3,2-c]quinoline derivatives have been conducted to understand their molecular geometry, electronic properties, and chemical reactivity. These studies are crucial in fields like material science and pharmaceuticals, where understanding the molecular and electronic structures of compounds is essential for their effective application (Fatma, Bishnoi, & Verma, 2015).
Antimicrobial Activities
Some derivatives of the 4H-pyrano[3,2-c]quinoline series have shown promising antimicrobial activities. This suggests potential applications in developing new antimicrobial agents, which is of significant interest in the medical and pharmaceutical industries (El Mariah, 2009).
Synthesis and Chemical Reactivity
Research into the synthesis and chemical reactivity of novel pyrano[3,2-c]quinoline-3-carbonitriles, including compounds similar to the specified one, provides valuable insights for synthetic chemists. These studies are fundamental in the field of organic chemistry, aiding in the development of new chemical entities (Ibrahim & Badran, 2020).
Properties
IUPAC Name |
2-amino-6-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-26-15-8-6-5-7-13(15)20-19(23(26)27)18(14(11-24)22(25)31-20)12-9-16(28-2)21(30-4)17(10-12)29-3/h5-10,18H,25H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIBGNAAQNMWTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(C(=C(O3)N)C#N)C4=CC(=C(C(=C4)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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